molecular formula C14H20IN3O3 B14034053 Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate

Tert-butyl (4-iodo-6-morpholinopyridin-3-YL)carbamate

Cat. No.: B14034053
M. Wt: 405.23 g/mol
InChI Key: JGACUUIOMBKPHH-UHFFFAOYSA-N
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Description

Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of an iodine atom, a morpholine ring, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate typically involves multiple steps, including the introduction of the iodine atom and the formation of the morpholine and pyridine rings. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: Formation of additional ring structures through cyclization reactions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl (4-iodo-6-morpholinopyridin-3-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20IN3O3

Molecular Weight

405.23 g/mol

IUPAC Name

tert-butyl N-(4-iodo-6-morpholin-4-ylpyridin-3-yl)carbamate

InChI

InChI=1S/C14H20IN3O3/c1-14(2,3)21-13(19)17-11-9-16-12(8-10(11)15)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3,(H,17,19)

InChI Key

JGACUUIOMBKPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)N2CCOCC2

Origin of Product

United States

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